3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one
Description
3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one is a heterocyclic compound that features a benzoxazine core with sulfonyl and nitro substituents. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing and electron-donating groups on the benzoxazine ring makes it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6S/c1-10-2-5-13(6-3-10)24(21,22)16-9-11-8-12(17(19)20)4-7-14(11)23-15(16)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVNIBVLUJKRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one typically involves the following steps:
Sulfonylation: The sulfonyl group is introduced by reacting the nitrated intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. Continuous flow reactors may be employed to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, ethanol, dimethylformamide.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzoxazines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one serves as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s structural features make it a candidate for drug development. Its derivatives have been studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the nitro group, in particular, is of interest due to its role in bioactivation processes.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The biological activity of 3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one is largely influenced by its ability to interact with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can enhance the compound’s binding affinity to specific proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylphenyl)sulfonyl-4H-1,3-benzoxazin-2-one: Lacks the nitro group, which may result in different reactivity and biological activity.
6-nitro-4H-1,3-benzoxazin-2-one: Lacks the sulfonyl group, affecting its solubility and interaction with biological targets.
3-(4-chlorophenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one: The presence of a chlorine atom instead of a methyl group can alter the compound’s electronic properties and reactivity.
Uniqueness
The combination of the sulfonyl and nitro groups in 3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one provides a unique balance of electronic effects, making it a versatile intermediate for further chemical transformations. Its structural features allow for a wide range of applications in different fields, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
